4-Amino-3-ethoxyphenol
Overview
Description
This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
Mechanism of Action
Target of Action
This compound is a derivative of phenol, which is known to interact with various proteins and enzymes in biological systems . .
Mode of Action
Phenolic compounds, in general, can interact with proteins and enzymes, altering their structure and function . The presence of the amino and ethoxy groups may influence the compound’s interaction with its targets, potentially leading to different biological effects.
Biochemical Pathways
Phenolic compounds can participate in various biochemical reactions, including redox reactions and interactions with enzymes
Pharmacokinetics
As a phenolic compound, it may be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine . .
Result of Action
Phenolic compounds can have various effects at the molecular and cellular levels, including antioxidant activity, enzyme inhibition, and interactions with cell membranes . The specific effects of 4-Amino-3-ethoxyphenol may depend on its targets and mode of action.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with biological targets
Biochemical Analysis
Cellular Effects
It’s likely that the compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Future in vitro or in vivo studies could provide valuable insights into these aspects .
Metabolic Pathways
The metabolic pathways involving 4-Amino-3-ethoxyphenol are not well characterized. It’s possible that the compound interacts with certain enzymes or cofactors and may influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-ethoxyphenol can be achieved through various methods. One common approach involves the hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent . Another method includes the use of hydrogen bromide and boron tribromide as catalysts in demethylation reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis techniques that ensure high yield and purity. These methods typically utilize optimized reaction conditions and catalysts to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-ethoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction of quinones back to hydroquinones can be achieved using reducing agents.
Electrophilic Aromatic Substitution: The hydroxyl group in phenols is ortho and para directing, making the aromatic ring highly reactive towards electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride are used for the reduction of quinones.
Electrophilic Aromatic Substitution: Reagents like bromine, nitric acid, and sulfuric acid are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Aromatic Substitution: Substituted phenols
Scientific Research Applications
4-Amino-3-ethoxyphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of bioactive natural products and conducting polymers.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.
Comparison with Similar Compounds
Similar Compounds
4-Aminophenol:
3-Aminophenol: Similar structure but with the amino group in a different position.
4-Ethoxyphenol: Similar structure but lacks the amino group.
Uniqueness
4-Amino-3-ethoxyphenol is unique due to the presence of both amino and ethoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-amino-3-ethoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5,10H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CONGTKLIGJRDNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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